molecular formula C17H33NO10S3 B12402020 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate

Cat. No.: B12402020
M. Wt: 507.6 g/mol
InChI Key: UZAVCHRZWLGWMH-FMDIWTLESA-N
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Description

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfinyl, and imidothioate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate involves several steps:

    Formation of the oxane ring: The oxane ring is formed through a cyclization reaction involving a suitable precursor with hydroxyl groups.

    Introduction of the hydroxymethyl group: This step involves the selective hydroxylation of the oxane ring.

    Formation of the imidothioate group: This is achieved through a reaction between a suitable amine and a thioester.

    Sulfooxylation: The sulfooxy group is introduced via a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound typically involves the use of automated synthesis equipment to ensure precision and reproducibility. The process includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production.

    Purification steps: Including crystallization, distillation, and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group.

    Reduction: Reduction reactions can occur at the imidothioate group.

    Substitution: The hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

    Nucleophiles: For substitution reactions involving the hydroxyl groups.

Major Products

    Oxidation products: Include sulfone derivatives.

    Reduction products: Include amine derivatives.

    Substitution products: Include ethers and esters.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Biomolecular interactions: It can be used to study interactions between biomolecules.

Medicine

    Drug development: The compound is being investigated for its potential as a therapeutic agent.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Material science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting metabolic pathways. The sulfooxy and imidothioate groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has a higher binding affinity for certain enzymes and greater stability under various conditions.

Properties

Molecular Formula

C17H33NO10S3

Molecular Weight

507.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate

InChI

InChI=1S/C17H33NO10S3/c1-30(23)10-8-6-4-2-3-5-7-9-13(18-28-31(24,25)26)29-17-16(22)15(21)14(20)12(11-19)27-17/h12,14-17,19-22H,2-11H2,1H3,(H,24,25,26)/b18-13-/t12-,14-,15+,16-,17+,30?/m1/s1

InChI Key

UZAVCHRZWLGWMH-FMDIWTLESA-N

Isomeric SMILES

CS(=O)CCCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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